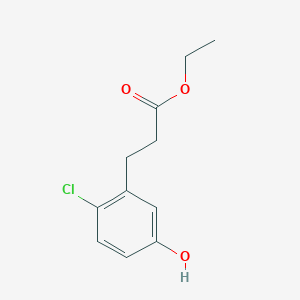
Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate
概要
説明
Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a chloro and hydroxy group on the phenyl ring, along with a propionic acid ethyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate typically involves the esterification of 3-(2-Chloro-5-hydroxy-phenyl)-propionic acid. This can be achieved through the reaction of the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反応の分析
Types of Reactions
Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(2-Chloro-5-oxo-phenyl)-propionic acid ethyl ester.
Reduction: 3-(2-Chloro-5-hydroxy-phenyl)-propanol.
Substitution: 3-(2-Amino-5-hydroxy-phenyl)-propionic acid ethyl ester.
科学的研究の応用
Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(2-Chloro-4-hydroxy-phenyl)-propionic acid ethyl ester
- 3-(2-Bromo-5-hydroxy-phenyl)-propionic acid ethyl ester
- 3-(2-Chloro-5-methoxy-phenyl)-propionic acid ethyl ester
Uniqueness
Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate is unique due to the specific positioning of the chloro and hydroxy groups on the phenyl ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C11H13ClO3 |
|---|---|
分子量 |
228.67 g/mol |
IUPAC名 |
ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H13ClO3/c1-2-15-11(14)6-3-8-7-9(13)4-5-10(8)12/h4-5,7,13H,2-3,6H2,1H3 |
InChIキー |
UPXAQVNZWXXFFX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=C(C=CC(=C1)O)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













